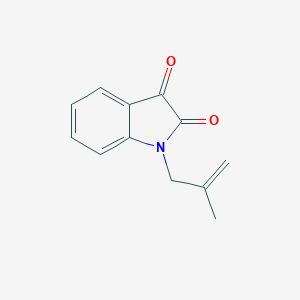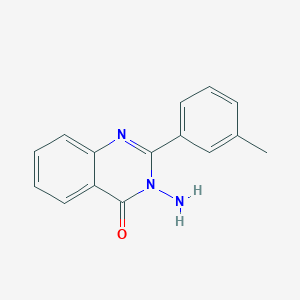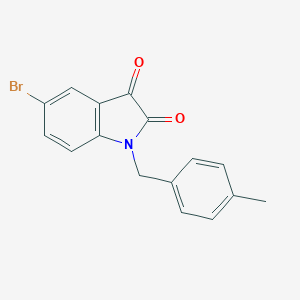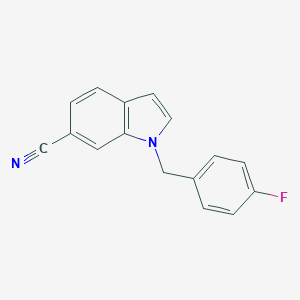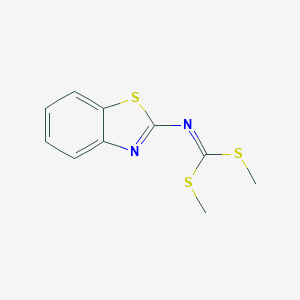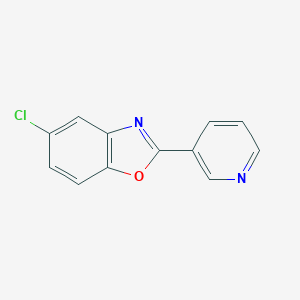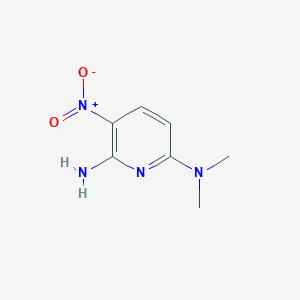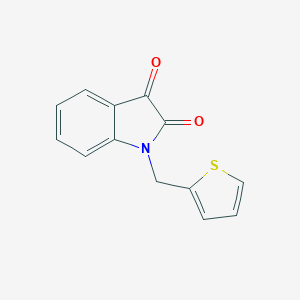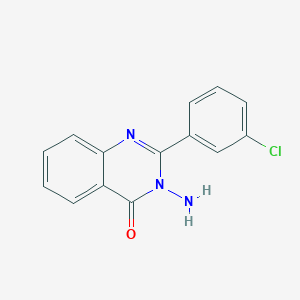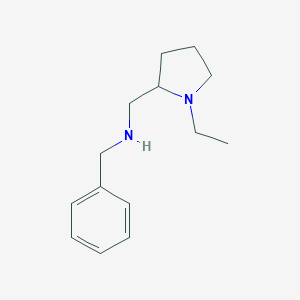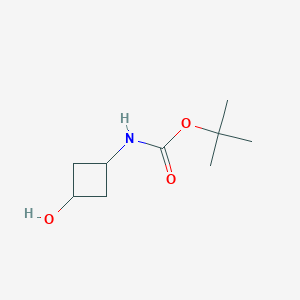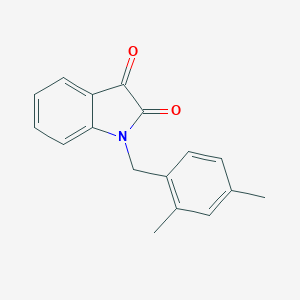
1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Chemistry and Organic Synthesis
Isatins and their derivatives, including 1H-indole-2,3-dione compounds, are noted for their versatility in organic synthesis. They serve as precursors for a wide array of heterocyclic compounds like indoles, quinolines, and are employed in the synthesis of various drugs. Their presence in mammalian tissues and the modulation of biochemical processes further underscores their significance (S. J. Garden & Â. C. Pinto, 2001).
Anticorrosion and Antibacterial Applications
1H-indole-2,3-dione derivatives have demonstrated effectiveness in inhibiting metal corrosion and exhibit notable antibacterial activities. Their functional groups, such as electronegative atoms and aromatic rings, facilitate the formation of protective layers on metal surfaces and inhibit microbial growth, respectively (Yanhong Miao, 2014).
Antimicrobial and Antifungal Screening
Compounds derived from 1H-indole-2,3-dione have shown moderate inhibitory activity against fungal species like Candida albicans, and some exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest their potential as antimicrobial and antifungal agents (E. Ramadan, H. Rasheed, & E. Ashry, 2019).
Biological and Pharmacological Potency
Indole-2,3-dione derivatives have been explored for their biological potency, leading to the development of novel fungicides and bactericides. These compounds exhibit significant antimicrobial activity, comparable to standard treatments, and show promise in pharmaceutical applications with a focus on reducing toxicity (R. Singh & Pooja Nagpal, 2005).
Anticancer Activities
Research into indole derivatives, including 1H-indole-2,3-dione, has identified these compounds as having potential anticancer properties. They are key in designing and developing new anticancer agents, highlighting the "privileged motif" of indole for drug development (H. Sachdeva, Jaya Mathur, & A. Guleria, 2020).
Chemosensor Applications
1H-indole-2,3-dione has been employed as a chemosensor for the selective detection of metal ions, like Fe3+, showcasing its utility in environmental monitoring and analytical chemistry (M. R. G. Fahmi et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBJLDUKBYYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)
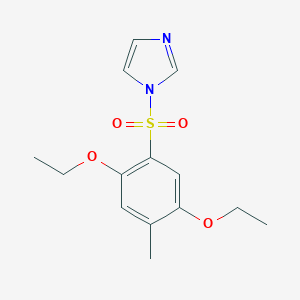
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]azepane](/img/structure/B346055.png)
